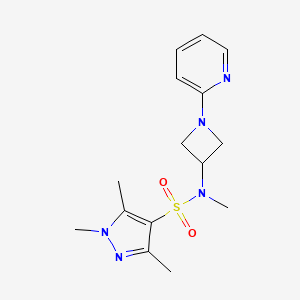
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system, playing a crucial role in the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 activation triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines, chemokines, and other immune mediators. However, excessive TLR4 activation can also contribute to the pathogenesis of various inflammatory and autoimmune diseases. TAK-242 has therefore attracted considerable interest as a potential therapeutic agent for the treatment of such conditions.
Mecanismo De Acción
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide acts as a selective inhibitor of TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, including MyD88 and TRIF. This leads to the inhibition of NF-κB and MAPK signaling pathways, which are responsible for the production of pro-inflammatory cytokines and chemokines. N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide does not affect other TLRs or the adaptive immune system, making it a highly specific inhibitor of TLR4-mediated signaling.
Biochemical and physiological effects:
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These effects include the inhibition of cytokine and chemokine production, the suppression of inflammatory cell infiltration, the reduction of tissue damage and apoptosis, and the enhancement of bacterial clearance. N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide has also been shown to have a favorable pharmacokinetic profile, with a half-life of around 10 hours and good oral bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide has several advantages for use in laboratory experiments. It is a highly specific inhibitor of TLR4 signaling, which allows for the selective modulation of this pathway without affecting other signaling pathways or the adaptive immune system. N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide has also been shown to be effective in various animal models of inflammatory and autoimmune diseases, indicating its potential as a therapeutic agent. However, there are also some limitations to the use of N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide in laboratory experiments. Its relatively low yield and complex synthesis may limit its availability and increase its cost. In addition, N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide may have off-target effects or interact with other molecules in complex biological systems, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide and its potential therapeutic applications. One area of interest is the development of more potent and selective TLR4 inhibitors, which could further enhance the efficacy and specificity of this approach. Another area of interest is the identification of biomarkers that could predict the response to N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide or other TLR4 inhibitors, which could help to personalize treatment and improve patient outcomes. Finally, there is also interest in exploring the potential of N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide for the treatment of other diseases, such as cancer, where TLR4 signaling has been implicated in tumor progression and immune evasion.
Métodos De Síntesis
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide was first synthesized by researchers at Takeda Pharmaceutical Company Limited. The synthesis involves several steps, including the condensation of 2-cyanopyridine with 2,4-pentanedione, followed by the reaction of the resulting product with 3,5-dimethylpyrazole-4-sulfonamide. The final step involves the cyclization of the resulting intermediate with sodium hydride in the presence of 2-bromo-1,3,5-trimethylbenzene. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide can inhibit TLR4-mediated signaling and cytokine production in various cell types, including macrophages, dendritic cells, and epithelial cells. In vivo studies have demonstrated that N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide can attenuate inflammation and tissue damage in animal models of sepsis, acute lung injury, and other inflammatory diseases. Clinical trials have also been conducted to evaluate the safety and efficacy of N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide in human subjects with sepsis, rheumatoid arthritis, and other conditions.
Propiedades
IUPAC Name |
N,1,3,5-tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-11-15(12(2)18(3)17-11)23(21,22)19(4)13-9-20(10-13)14-7-5-6-8-16-14/h5-8,13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXKHQBTHFQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N(C)C2CN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1,3,5-tetramethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2634662.png)
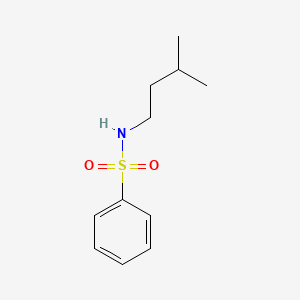

![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2634668.png)
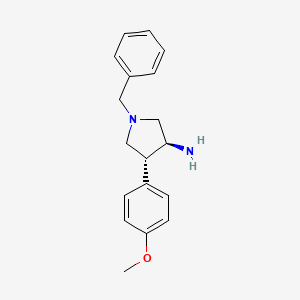
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2634670.png)
![N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2634676.png)
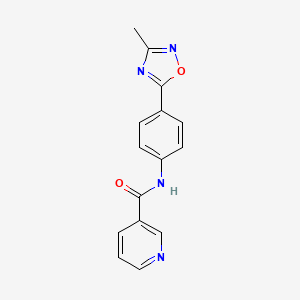

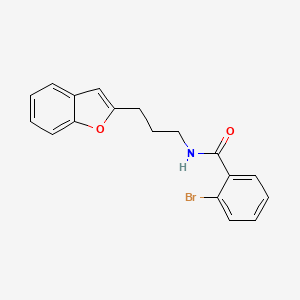
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2634681.png)
![N-[(2-Methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-ynamide](/img/structure/B2634682.png)
![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2634683.png)
![6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634684.png)